1-(4-(((呋喃-2-基甲基)硫代)甲基)哌啶-1-基)-2-(4-(异丙基磺酰基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

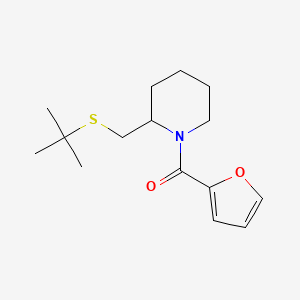

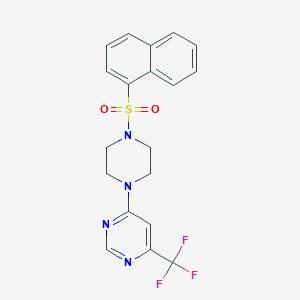

The compound "1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone" is a chemically synthesized molecule that appears to be a derivative of piperidine, a common structural motif in medicinal chemistry. The molecule includes a furan moiety, which is a heterocyclic ring, and a thioether linkage, suggesting potential for diverse biological activity. The presence of an isopropylsulfonyl group attached to a phenyl ring indicates the molecule may have been designed to interact with specific biological targets, possibly within the central nervous system (CNS) .

Synthesis Analysis

The synthesis of related piperidine analogues involves a series of steps including piperidine ring alkylation and reductive amination, followed by lithium aluminum hydride reduction to yield alcohol derivatives. These intermediates can then be converted to methyl ether derivatives through methylation. The synthesis process has been optimized from standard literature procedures to improve efficiency and yields . Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies were employed.

Molecular Structure Analysis

The molecular structure of piperidine analogues is confirmed using mass spectrometry (MS), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy, and CHN elemental analysis. These techniques ensure the correct molecular framework and substitution patterns are achieved. The presence of a furan ring in the molecule suggests a potential for conformational flexibility, which could influence its biological activity .

Chemical Reactions Analysis

The chemical reactivity of such compounds is not explicitly detailed in the provided papers. However, the presence of a furan ring and a thioether linkage suggests that the molecule could undergo nucleophilic substitution reactions or act as a ligand in metal-catalyzed transformations. The isopropylsulfonyl group could also be a site for further chemical modifications, potentially altering the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural features, the compound is likely to be a solid at room temperature and may exhibit moderate solubility in organic solvents due to the presence of both polar (sulfonyl, ether) and nonpolar (alkyl, aryl) groups. The molecule's stability, melting point, and other physicochemical properties would need to be determined experimentally .

科学研究应用

合成和衍生物

- 一项研究描述了新型哌啶环修饰的噻吩、呋喃和吡啶醇以及 (±)-赤-甲基苯基(哌啶-2-基)乙酸盐的甲醚类似物的合成,突出了化学修饰和有效的方法以良好产率生产这些衍生物。这表明类似化合物在有机化学和药物开发中具有多种修饰和应用的潜力(Ojo, 2012)。

化学性质和反应

- 对亚氨基呋喃化学的研究探讨了特定呋喃衍生物与乙二胺之间的反应,证明了新的杂环体系的形成。这项研究提供了对呋喃基化合物的反应特性及其在化学合成中的潜在应用的见解(Nasibullina 等人,2015 年)。

抗菌活性

- 一项关于微波辅助合成含哌啶的嘧啶亚胺和噻唑烷酮(包括 1-(4-(哌啶-1-基)苯基)乙酮衍生物)的研究揭示了抗菌活性。这表明此类化合物在开发新型抗菌剂方面的潜在应用(Merugu, Ramesh, & Sreenivasulu, 2010)。

光诱导合成

- 关于涉及呋喃和噻吩衍生物的光诱导直接氧化环化的研究导致了多杂环乙酮的合成,证明了此类化合物在光化学合成中的效用以及创建复杂分子结构的潜力(Zhang 等人,2017 年)。

抗癌活性

- 一项专注于合成哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物(包括源自呋喃-2-基甲胺的衍生物)的研究显示出有希望的抗癌活性。这表明哌啶和呋喃衍生物在癌症研究和药物开发中的潜力(Kumar 等人,2013 年)。

属性

IUPAC Name |

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)14-22(24)23-11-9-19(10-12-23)15-28-16-20-4-3-13-27-20/h3-8,13,17,19H,9-12,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCRACXLQFYWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B3018757.png)

![methyl 2-(3,6-dichloropyridine-2-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3018761.png)

![N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methylbenzamide](/img/structure/B3018762.png)

![6-Ethoxy-3-azabicyclo[3.2.0]heptane](/img/structure/B3018763.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B3018766.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine dihydrochloride](/img/structure/B3018768.png)

![2-{[(E)-(3-methylphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B3018769.png)

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)